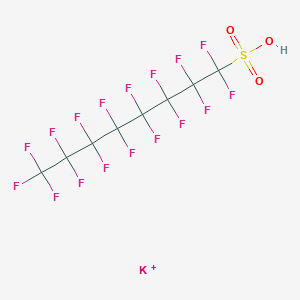

Potassium perfluorooctanesulfonate

描述

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

2795-39-3 |

|---|---|

分子式 |

C8HF17KO3S |

分子量 |

539.23 g/mol |

IUPAC 名称 |

potassium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate |

InChI |

InChI=1S/C8HF17O3S.K/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28); |

InChI 键 |

QGTQTQBVAMFOGO-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |

手性 SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K+] |

规范 SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[K] |

其他CAS编号 |

2795-39-3 |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

同义词 |

1,1,2,,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-1-octanesulfonic Acid Potassium Salt; Fluorad 95; Fluortensid FT 800; Megafac F 110; Megafac F 116; Perfluorooctanesulfonic Acid Potassium Salt; Potassium Heptadecafluorooctane-1-_x000B_sulfonate; Potassiu |

产品来源 |

United States |

Environmental Fate and Transport Mechanisms of Perfluorooctanesulfonate

Sorption Dynamics of Perfluorooctanesulfonate (B1231939) in Environmental Matrices

The sorption of perfluorooctanesulfonate (PFOS) to environmental matrices such as soils, sediments, and minerals is a critical process that dictates its transport and bioavailability. nih.govnih.gov The extent of sorption is influenced by the physicochemical properties of both the PFOS molecule and the sorbent material. nih.govnih.gov Soils with higher organic carbon content and certain mineral compositions tend to exhibit greater sorption capacity for PFOS. nih.govmdpi.com

The primary mechanisms governing the adsorption of PFOS onto environmental surfaces are electrostatic and hydrophobic interactions. nih.gov The PFOS anion, with its negatively charged sulfonate head group, can be electrostatically attracted to positively charged surfaces on minerals and other soil components. nih.govnih.gov This interaction is particularly significant under acidic conditions where mineral surfaces are more likely to be protonated. frontiersin.orgresearchgate.net

The long, fluorinated carbon tail of the PFOS molecule is hydrophobic, meaning it repels water. This property drives the molecule to partition from the aqueous phase to the surface of hydrophobic materials like soil organic matter. nih.govappliedmineralogy.com The strength of this hydrophobic interaction increases with the length of the perfluorinated chain. rsc.org In addition to these primary mechanisms, other interactions such as ion exchange, surface complexation, and hydrogen bonding may also contribute to PFOS sorption on soils. nih.gov

Sorption isotherms are used to describe the equilibrium relationship between the concentration of a substance in the aqueous phase and the amount adsorbed onto a solid phase at a constant temperature. The Freundlich and Langmuir models are commonly used to describe the sorption of PFOS. nih.govnih.govnih.gov The Freundlich model is often found to be a good fit for PFOS sorption on various soils, suggesting heterogeneous surface energies. nih.govnih.govresearchgate.net The Langmuir model, which assumes monolayer adsorption on a homogeneous surface, can also provide a good fit in some cases. nih.govresearchgate.netresearchgate.net

Table 1: Freundlich and Langmuir Isotherm Parameters for PFOS Sorption on Various Adsorbents This table is interactive. Click on the headers to sort the data.

| Adsorbent | Isotherm Model | qm (mmol/g) | b (L/mmol) or KF ((mmol^(1-n) L^n)/g) | n | R² | Reference |

|---|---|---|---|---|---|---|

| Powder Activated Carbon (PAC) | Langmuir | 1.04 | - | - | - | nih.gov |

| Anion-Exchange Resin (AI400) | Langmuir | - | - | - | - | nih.gov |

| Boehmite | Langmuir | - | - | - | >0.95 | researchgate.net |

| Boehmite | Freundlich | - | - | - | >0.95 | researchgate.net |

| PLGA EFMs | Langmuir | - | - | - | >0.97 | researchgate.net |

| PLGA EFMs | Freundlich | - | - | - | >0.97 | researchgate.net |

| PVA EFMs | Langmuir | - | - | - | >0.97 | researchgate.net |

| PVA EFMs | Freundlich | - | - | - | >0.97 | researchgate.net |

| Porous Aromatic Framework (PAF-45) | Langmuir | - | - | - | - | researchgate.net |

| Porous Aromatic Framework (PAF-45) | Freundlich | - | - | - | - | researchgate.net |

Sorption kinetics describe the rate at which a substance is adsorbed. The sorption of PFOS onto soils and other materials often reaches equilibrium within 48 hours. nih.govnih.gov The pseudo-second-order kinetic model is frequently found to accurately describe the sorption process, suggesting that chemisorption may be a rate-limiting step. nih.govnih.govresearchgate.net This model implies that the rate of sorption is dependent on the square of the number of unoccupied sites. The pseudo-first-order model is another kinetic model that is sometimes used to describe PFOS sorption. researchgate.netphytopharmajournal.com

Table 2: Kinetic Model Parameters for PFOS Sorption This table is interactive. Click on the headers to sort the data.

| Adsorbent | Kinetic Model | k1 (h⁻¹) or k2 (g/mmol·h) | R² | Reference |

|---|---|---|---|---|

| Various Soils | Pseudo-second-order | - | - | nih.gov |

| Powder Activated Carbon (PAC) | Pseudo-second-order | - | - | nih.gov |

| Granular Activated Carbon (GAC) | Pseudo-second-order | - | - | nih.gov |

| Anion-Exchange Resin (AI400) | Pseudo-second-order | - | - | nih.gov |

| PLGA EFMs | Pseudo-first-order | - | >0.97 | researchgate.net |

| PLGA EFMs | Pseudo-second-order | - | >0.97 | researchgate.net |

| PVA EFMs | Pseudo-first-order | - | >0.97 | researchgate.net |

| PVA EFMs | Pseudo-second-order | - | >0.97 | researchgate.net |

The sorption of PFOS in the environment is not static but is influenced by a variety of environmental factors.

Soil organic carbon (SOC) is a significant factor controlling PFOS sorption, primarily through hydrophobic interactions. nih.govtandfonline.com Generally, soils with higher SOC content exhibit greater sorption of PFOS. nih.govmdpi.com However, in soils with low organic carbon, the mineral fraction becomes more important in the sorption process. nih.gov

The mineralogy of the soil also plays a crucial role. researchgate.net Minerals such as alumina (B75360), iron oxides, and certain clays (B1170129) have been shown to adsorb PFOS. nih.govnih.govresearchgate.net For instance, PFOS sorption has been observed on alumina and hematite, which are positively charged under certain pH conditions, facilitating electrostatic attraction. nih.govresearchgate.net Conversely, sorption is not observed on negatively charged silica (B1680970) surfaces. nih.govcapes.gov.br The presence of aluminum and iron oxides in soils can enhance PFOS adsorption. mdpi.com

Solution pH significantly affects PFOS sorption by altering the surface charge of sorbents and the speciation of PFOS. frontiersin.orgnih.gov PFOS exists as an anion over a wide environmental pH range. rsc.org At lower pH values, the surfaces of many minerals become more positively charged, leading to increased electrostatic attraction and consequently, higher PFOS sorption. frontiersin.orgnih.gov As the pH increases, the mineral surfaces become more negatively charged, resulting in electrostatic repulsion and decreased sorption. researchgate.netnih.govnih.gov

Ionic strength, which is a measure of the concentration of ions in a solution, also influences PFOS sorption. An increase in ionic strength can lead to a decrease in PFOS adsorption on alumina due to the compression of the electrical double layer. nih.gov However, in other systems, increased ionic strength has been shown to enhance PFOS sorption, which can be attributed to a "salting-out" effect where the solubility of PFOS in the aqueous phase is reduced. nih.govnih.gov The type of cations present can also have an effect; for example, divalent cations like Ca²⁺ can sometimes form bridges with PFOS, enhancing sorption. nih.gov

Influence of Environmental Parameters on Perfluorooctanesulfonate Sorption

Inter-media Transport and Distribution of Perfluorooctanesulfonate

The environmental journey of PFOS is complex, involving movement between the atmosphere, water, soil, and sediment. Its distribution is influenced by a combination of physical and chemical processes that dictate its partitioning and transport across these different environmental media. ny.govnih.govitrcweb.org

Atmospheric Transport and Deposition Mechanisms for Perfluorooctanesulfonate and Precursors

While PFOS itself has low volatility, its precursors, such as fluorotelomer alcohols (FTOHs), perfluorooctane (B1214571) sulfonamides (FOSAs), and perfluorooctane sulfonamidoethanols (FOSEs), are more volatile and can be transported long distances in the atmosphere. au.dknih.govenviro.wiki During this atmospheric transit, these precursor compounds can undergo oxidation, leading to the formation of PFOS, which can then be deposited in areas far from the original source. au.dknih.gov This long-range atmospheric transport is a significant contributor to the global distribution of PFOS, including its presence in remote regions like the Arctic. au.dknih.gov

Deposition of PFOS from the atmosphere occurs through both wet and dry processes. Wet deposition, primarily through precipitation, is considered a major mechanism for removing PFOS from the atmosphere. nih.govacs.org Studies in the Great Lakes region have shown that approximately 50% of the atmospheric deposition of PFOS occurs via wet deposition. nih.gov Dry deposition, the settling of particle-associated PFOS, also plays a role, accounting for about one-third of the atmospheric deposition in the same region. acs.org The enrichment of PFOS in sea spray aerosols has also been identified as a potential pathway for its long-range atmospheric transport. au.dk

Aqueous Phase Migration: Groundwater and Surface Water Dynamics

Due to its high water solubility, PFOS is readily transported in aquatic systems. nih.govmdpi.com Contamination of groundwater and surface water can occur through various pathways, including industrial discharges, wastewater treatment plant effluent, and runoff from contaminated sites. nih.govresearchgate.net Once in the aqueous phase, the mobility of PFOS is influenced by its chemical structure and the properties of the surrounding medium.

In groundwater, PFOS can migrate over long distances, forming extensive plumes. nih.gov Its movement is generally not significantly retarded, meaning it travels at a similar velocity to the groundwater itself. researchgate.net This mobility poses a significant threat to drinking water resources. nih.gov For instance, investigations at sites with historical PFOS contamination have revealed groundwater concentrations reaching hundreds of thousands of nanograms per liter (ng/L). nih.gov

In surface waters such as rivers and lakes, PFOS concentrations can vary widely depending on proximity to sources. mdpi.com The interaction between groundwater and surface water is a critical factor in the distribution of PFOS. nih.govdp.tech Contaminated groundwater can discharge into surface water bodies, leading to their contamination. nih.gov Conversely, contaminated surface water can recharge underlying aquifers. nih.gov

Soil-Water Partitioning and Leaching Behavior

The interaction of PFOS with soil is a key process that governs its retention and potential for leaching into groundwater. The extent to which PFOS sorbs to soil is influenced by several factors, including the properties of the PFOS molecule itself (such as chain length), soil characteristics (like organic carbon content and mineral composition), and the chemistry of the soil solution (particularly pH). acs.orgresearchgate.netmdpi.com

Longer-chain perfluoroalkyl substances (PFASs) like PFOS tend to bind more strongly to soil compared to their shorter-chain counterparts. acs.org The soil organic carbon fraction has been identified as a significant factor in PFOS sorption, although it alone cannot fully explain the observed partitioning. acs.org The mineral content of the soil, particularly iron and aluminum oxides, also plays a role. researchgate.netmdpi.com

The pH of the soil solution is another critical variable. A decrease in pH generally leads to increased sorption of PFOS to soil. acs.orgresearchgate.net This is because at lower pH, the negative charge on both the PFOS molecule and the soil surfaces is reduced, decreasing electrostatic repulsion. mdpi.com

The leaching of PFOS from contaminated soil is a significant pathway for groundwater contamination. nih.gov Column and batch leaching tests have shown that the leaching behavior of PFOS differs from that of shorter-chain PFASs. mdpi.com While shorter-chain compounds tend to leach out more rapidly, PFOS, being more strongly adsorbed, exhibits a more gradual or constant release over time. mdpi.com

| Soil Type | Log Kd Range (L/kg) | Key Influencing Factors |

|---|---|---|

| Temperate Mineral Soils | ~0.9 - 5.6 | Organic carbon content, Fe and Al (hydr)oxides, pH |

| Lake Sediments | Slightly higher than in river sediments | Mineral content (Fe, Pb, Rb, As) |

Sediment-Water Exchange Processes and Partitioning

In aquatic environments, sediments can act as both a sink and a source of PFOS. The partitioning of PFOS between the water column and sediment is a dynamic process influenced by factors similar to those in soil, including organic matter content and sediment composition. acs.orgnih.gov Perfluoroalkane sulfonates (PFSAs) like PFOS generally exhibit a stronger tendency to bind to sediment compared to perfluoroalkyl carboxylates (PFCAs). acs.org

Studies of sediment cores have provided valuable insights into the historical deposition of PFOS. acs.orgnih.gov For example, a study in Tokyo Bay found that PFOS concentrations in sediment increased significantly from 1956 to 2008. acs.org The partitioning behavior is also dependent on the perfluorocarbon chain length, with longer-chain compounds showing a greater affinity for sediment. acs.org

The exchange of PFOS between sediment and the overlying water is a critical process affecting its long-term fate. oup.com Contaminated sediments can act as an ongoing source of PFOS to the water column and aquatic organisms, even after primary sources of contamination have been controlled. oup.com Benthic organisms, which live in and on the sediment, can accumulate PFOS, providing a pathway for its entry into the aquatic food web. oup.com

Transformation and Degradation Pathways of Perfluorooctanesulfonate and its Precursors

The persistence of PFOS in the environment is a direct result of the extreme stability of the carbon-fluorine bond. While PFOS itself is highly resistant to degradation, its precursors can be transformed into PFOS through various environmental processes. ny.govenviro.wikinih.gov

Resistance to Biodegradation and Hydrolysis

PFOS is exceptionally resistant to biodegradation under typical environmental conditions. researchgate.netnih.govmdpi.com Numerous studies have demonstrated its recalcitrance to microbial degradation in various environments, including wastewater treatment plants. researchgate.netnih.gov While some studies have reported limited transformation of PFOS by specific microbial strains under laboratory conditions, widespread and significant biodegradation in the environment is not considered a major fate process. mdpi.commdpi.com For instance, one study found no degradation of the sodium salt of PFOS by microorganisms over a 28-day period. nih.gov

Similarly, PFOS is highly resistant to hydrolysis, the chemical breakdown by reaction with water. enviro.wiki The strong carbon-sulfur bond in PFOS is not readily cleaved under normal environmental pH and temperature conditions. nih.gov However, some precursors of PFOS can undergo hydrolysis, which is a key step in their transformation to the terminal PFOS molecule. enviro.wikipfascentral.org For example, the hydrolysis of perfluorooctane sulfonyl fluoride (B91410) (POSF) is an important pathway for the formation of PFOS. enviro.wiki

| Microorganism/Consortium | Conditions | Observed Transformation (%) | Timeframe |

|---|---|---|---|

| Mixed microbial culture | Standard 28-day test | 0% | 28 days |

| Pseudomonas aeruginosa | Pure culture, 0.1 mg/L PFOS | 47.3% | 96 hours |

| Pseudomonas putida | Pure culture, 0.1 mg/L PFOS | 46.9% | 96 hours |

| Fungal isolate Envi 7 | - | ~20% | 14 days |

Abiotic Transformation Processes (e.g., Photolysis)

Perfluorooctanesulfonate (PFOS) is exceptionally resistant to typical environmental degradation processes. epa.gov Its carbon-fluorine bonds are among the strongest in organic chemistry, rendering it stable against hydrolysis, and biodegradation under most conditions. However, abiotic transformation, particularly through photolysis, can occur under specific circumstances.

Direct photolysis of PFOS in the environment is generally considered a very slow or negligible process. researchgate.net Studies have shown that PFOS does not significantly absorb solar radiation at wavelengths that reach the Earth's surface, contributing to its persistence. researchgate.net The estimated photochemical half-life of related perfluoroalkyl acids can be thousands of years. researchgate.net

Despite its general resistance, research has identified conditions that can induce the photolytic degradation of PFOS. nih.gov Enhanced photolysis has been observed under laboratory conditions using high-energy ultraviolet light, such as vacuum ultraviolet (VUV) at 185 nm or far-UVC at 222 nm. researchgate.netnih.gov For instance, VUV photolysis in an anoxic alkaline solution was shown to decompose linear PFOS. researchgate.net Field studies conducted at high altitudes, where UV radiation is more intense, have also suggested that PFOS can undergo photolysis, leading to the formation of shorter-chain perfluoroalkyl substances (PFASs) like perfluorobutane sulfonate (PFBS). nih.gov

The presence of other substances, acting as photosensitizers or reactants, can significantly accelerate the photolytic degradation of PFOS. These indirect photolysis pathways are considered more environmentally relevant than direct photolysis.

Key findings from various photolysis studies include:

UV/Sulfite (B76179): The presence of sulfite ions (SO₃²⁻) under UV irradiation generates hydrated electrons, which are powerful reducing agents capable of effectively degrading PFOS. researchgate.netacs.org

UV/Iodide: In a nitrogen atmosphere, UV photolysis in the presence of iodide ions has been shown to degrade a significant percentage of PFOS, with a corresponding high defluorination ratio. researchgate.net

Fe³⁺ Presence: The presence of ferric iron (Fe³⁺) may enhance the degradation of PFOS under natural sunlight. researchgate.net

Photoelectrochemical Systems: Using advanced photoelectrodes, such as graphene oxide-titanium dioxide (GO-TiO₂), PFOS can be decomposed through a combination of electron transfer, hydroxyl radicals, and superoxide (B77818) radicals. nih.gov This process has been found to yield a variety of byproducts, including shorter-chain perfluoroalkane sulfonates (PFSAs), perfluorinated aldehydes (PFALs), and hydrofluorocarbons (HFCs). nih.gov

Precursor Transformation to Perfluorooctanesulfonate

A significant source of perfluorooctanesulfonate (PFOS) in the environment is the transformation of so-called "precursor" compounds. epa.govnih.govanchorqea.com These are substances that, through biological or abiotic processes, can degrade to form the highly persistent PFOS. epa.govyoutube.com This indirect pathway complicates environmental monitoring and remediation, as the presence of precursors can lead to continued PFOS formation over time. nih.govharvard.edu

N-substituted perfluorooctane sulfonamides are a major class of PFOS precursors. acs.orgacs.org One of the most studied precursors is N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE). researchgate.net It has been a key component in the manufacturing of various surface coatings and products. nih.gov Research has extensively documented its transformation to PFOS in different environments and organisms.

The transformation of N-EtFOSE to PFOS is a multi-step process involving several intermediate compounds. acs.org This pathway has been observed in laboratory studies using rat liver microsomes, in fish, and in activated sludge from wastewater treatment plants. acs.orgacs.orgdioxin20xx.org

The generally accepted transformation pathway is as follows:

N-EtFOSE is first transformed into N-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA). nih.govacs.org

N-EtFOSAA is then converted to N-ethylperfluorooctane sulfonamide (N-EtFOSA). nih.govacs.org

N-EtFOSA subsequently transforms into perfluorooctane sulfonamide (FOSA) via N-dealkylation. acs.orgacs.org

FOSA, a relatively stable intermediate, is then converted to perfluorooctane sulfinate (PFOSI). acs.org

Finally, PFOSI is oxidized to form the terminal and highly persistent product, PFOS . acs.org

While much of the research has focused on biotransformation, abiotic processes can also contribute to precursor degradation. nih.govconfex.com For example, some studies suggest that precursors can be transformed abiotically through hydrolysis and photolysis. nih.gov Additionally, the transformation of FOSA, a key intermediate, has been observed in sterilized soils, pointing to mineral-mediated abiotic pathways. confex.com Other precursor compounds, such as those found in aqueous film-forming foams (AFFF), including fluorotelomer sulfonates and N-dimethyl ammonio propyl perfluorohexane (B1679568) sulfonamide (AmPr-FHxSA), can also transform into perfluoroalkyl acids. nih.govbattelle.orgresearchgate.net

Global Environmental Occurrence and Distribution of Perfluorooctanesulfonate

Perfluorooctanesulfonate (B1231939) in Specific Environmental Compartments

Soil and Sediment Reservoirs

Perfluorooctanesulfonate (PFOS) is frequently detected in soil and sediment, which act as significant environmental sinks for this persistent chemical. Contamination of these matrices often stems from historical industrial activities, the use of PFOS-containing products, and the disposal of waste in landfills. environment-agency.gov.uk For instance, the spreading of sewage sludge on land can introduce PFOS into the soil. environment-agency.gov.uk Due to its high water solubility, PFOS can be mobile in the soil, potentially leaching into groundwater and entering surface waters from contaminated soil. environment-agency.gov.uk

Studies have reported a wide range of PFOS concentrations in soil and sediment. For example, some research has found PFOS levels in surface soil to range from 0.09 to 20,000 micrograms per kilogram (µg/kg) and in subsurface soil from 0.07 to 2,500 µg/kg at various testing sites globally. researchgate.net The U.S. Environmental Protection Agency (EPA) has established regional screening levels for PFOS in residential soil at 6.30e-03 milligrams per kilogram (mg/kg) and in industrial soil at 5.80e-02 mg/kg. nih.gov

The table below summarizes PFOS concentrations found in various soil and sediment matrices from different locations.

| Matrix | Location | Concentration Range |

| Surface Soil | Global | 0.09 - 20,000 µg/kg researchgate.net |

| Subsurface Soil | Global | 0.07 - 2,500 µg/kg researchgate.net |

| Residential Soil (Screening Level) | USA | 6.30e-03 mg/kg nih.gov |

| Industrial Soil (Screening Level) | USA | 5.80e-02 mg/kg nih.gov |

Biota: Aquatic and Terrestrial Organisms

PFOS is readily taken up by a wide range of aquatic and terrestrial organisms, leading to its detection in wildlife across the globe. nih.govenvironment-agency.gov.uk Its presence has been confirmed in various species, from microorganisms and invertebrates to fish, birds, and mammals. environment-agency.gov.ukresearchgate.netmdpi.com

In aquatic environments, PFOS has been found in algae, invertebrates, and fish. researchgate.netfosan.orgnih.gov For example, studies on the marine alga Chlorella sp. have shown that it can accumulate PFOS. nih.gov Aquatic invertebrates such as the green neon shrimp (Neocaridina denticulate) and the aquatic snail (Physa acuta) have also been shown to be affected by and accumulate PFOS. researchgate.net Monitoring programs have consistently detected PFOS in fish from freshwater, estuarine, and coastal waters. environment-agency.gov.uk

Terrestrial organisms are also exposed to PFOS through various pathways. For example, the earthworm Caenorhabditis elegans has been used as a model organism to study the effects of PFOS exposure in soil. mdpi.com Higher-level organisms, such as bank voles and birds of prey, have also been found to contain PFOS, indicating its transfer through terrestrial food chains. acs.org

Bioaccumulation refers to the process by which organisms absorb and retain a substance at a higher rate than at which it is lost. PFOS has a high potential for bioaccumulation, particularly in aquatic food webs. epa.gov This is due to its persistence and its ability to bind to proteins in the blood and liver of organisms.

The bioconcentration factor (BCF), a measure of a chemical's tendency to concentrate in an organism from water, for PFOS in fish is estimated to be between 1,000 and 4,000. epa.gov Studies have shown that PFOS bioaccumulates in various aquatic organisms, with concentrations often increasing at higher trophic levels. fosan.org For instance, research in the St. Lawrence River found that PFOS dominated the contamination profiles in most biota. fosan.org

The table below presents bioaccumulation data for PFOS in different organisms.

| Organism | Tissue | Bioaccumulation/Bioconcentration Factor (BCF) |

| Fish | Whole-body | BCF: 1,000 - 4,000 epa.gov |

| Marine Algae (Chlorella sp.) | Cell | BCF: 82 - 200 nih.gov |

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. PFOS has been shown to biomagnify in both aquatic and terrestrial food webs. fosan.orgmdpi.comnih.gov This means that top predators often have the highest concentrations of PFOS in their bodies.

Several studies have documented the biomagnification of PFOS. For example, in a Nordic skiing area, a biomagnification factor (BMF) greater than 1 was observed for PFOS in bank voles that consumed earthworms. acs.org In aquatic ecosystems, trophic magnification factors (TMFs) for PFOS have been reported to range from approximately 1.0 to as high as 19.6, indicating significant biomagnification. fosan.org Research in an urban river in France also found that PFOS biomagnified in the food web. nih.gov A study on Tengmalm's owls, which prey on bank voles, also revealed biomagnification of PFOS. nih.gov

The table below provides examples of biomagnification factors for PFOS in different food chains.

| Food Chain | Predator/Prey | Biomagnification Factor (BMF) / Trophic Magnification Factor (TMF) |

| Terrestrial | Bank Vole / Earthworm | BMF > 1 acs.org |

| Aquatic | Various | TMF: ~1.0 - 19.6 fosan.org |

| Terrestrial | Tengmalm's Owl / Bank Vole | BMF = 6.1 nih.gov |

Identification of Primary and Secondary Environmental Sources of Perfluorooctanesulfonate

The widespread presence of PFOS in the environment is a result of its release from various primary and secondary sources. nih.govenvironment-agency.gov.uk

Manufacturing and Industrial Discharge Sites

Historically, the primary source of PFOS was its production by major chemical manufacturers. industrialchemicals.gov.au Industrial facilities that produced PFOS or used it in their manufacturing processes released the compound into the environment through air emissions, wastewater discharges, and solid waste disposal. epa.govewg.org Even after the phase-out of PFOS production by its main global producer in the early 2000s, some manufacturing, particularly in China, continued. industrialchemicals.gov.au

Industrial discharge from various sectors has been a significant contributor to PFOS contamination. environment-agency.gov.uk These industries include metal plating (especially chromium plating), photography, and the manufacturing of semiconductors and textiles. europa.eutoxicdocs.org Wastewater treatment plants can also be sources of PFOS to the environment, as they may not effectively remove the compound from the wastewater they receive from industrial and domestic sources. environment-agency.gov.ukacs.org Landfills containing consumer products treated with PFOS, such as carpets and textiles, can also release the chemical into the environment through leachate. environment-agency.gov.uk

Aqueous Film-Forming Foams (AFFF) Release Sites

Aqueous film-forming foams (AFFF) are highly effective fire suppressants used to extinguish flammable liquid fires. ewg.org Historically, many AFFF formulations contained PFOS as a key ingredient. ewg.orgnih.gov The use of these foams at military bases, airports, and firefighter training facilities has resulted in significant localized contamination of soil, groundwater, and surface water. environment-agency.gov.ukacs.org

The release of AFFF can occur during firefighting activities, training exercises, and from leaking storage tanks or systems. environment-agency.gov.uk Once released into the environment, the PFOS in AFFF is persistent and can migrate over long distances, contaminating drinking water sources and accumulating in the food chain. ewg.orgresearchgate.net Even though the use of PFOS-based AFFF has been largely phased out, legacy contamination at these sites remains a major ongoing source of PFOS to the environment. alaska.gov

Wastewater Treatment Plant Effluents and Biosolids

Wastewater treatment plants (WWTPs) are significant points of entry for per- and polyfluoroalkyl substances (PFAS), including PFOS, into the environment. ebcne.orgnih.gov These compounds enter WWTPs from various sources, including industrial discharges and the use and disposal of consumer products containing them. ebcne.orgnih.gov Conventional wastewater treatment processes are generally not effective at degrading PFOS. scilit.com Instead, PFOS tends to partition between the liquid effluent and the solid sludge.

Effluents from WWTPs are a major source of PFOS contamination in surface waters. epa.govnih.gov Studies have consistently detected PFOS in the final treated wastewater that is discharged into rivers and other water bodies. researchgate.net The concentrations of PFOS in WWTP effluents can vary significantly depending on the inputs to the plant, with higher concentrations often associated with industrial sources. nih.gov

Biosolids, the solid organic matter produced during wastewater treatment, are another major reservoir for PFOS. scilit.comnih.gov Due to its chemical properties, PFOS has a tendency to adsorb to the organic components of sewage sludge. nih.gov Consequently, high concentrations of PFOS are often found in biosolids. scilit.comnih.gov The application of these biosolids to agricultural land as fertilizer can lead to the contamination of soil and potentially the uptake of PFOS by crops, representing a pathway for its entry into the food chain. scilit.comnih.gov

Table 1: Reported Concentrations of Perfluorooctanesulfonate (PFOS) in Wastewater Treatment Plant (WWTP) Effluents and Biosolids

| Media | Location/Study | Concentration Range |

|---|---|---|

| WWTP Effluent | Global (assorted studies) | 1.9–4,800 ng/L scilit.com |

| Bavaria, Germany | Average daily mass load of ~5 g researchgate.net | |

| Korea | Not specified, but concentrations tended to decrease after treatment nih.gov | |

| Biosolids (Sludge) | Global (assorted studies) | 2.1–500,000 ng/g scilit.com |

| Germany (2008-2013) | Up to 7,600 µg/kg dry matter nih.gov | |

| Korea | 3.3 to 54.1 ng/g nih.gov | |

| United Kingdom | 99 to 231 µg/kg (for ∑9 PFAS, with PFOS as a dominant species) nih.gov |

Landfills and Waste Disposal Emissions

Landfills are a significant reservoir for consumer and industrial products containing potassium perfluorooctanesulfonate and other PFAS. miami.eduepa.gov Over time, these chemicals can leach from the disposed materials, leading to the contamination of landfill leachate. epa.govnih.gov Landfill leachate, the liquid that percolates through the waste, has been identified as a major source of PFAS contamination to the environment. rsc.org

Studies have shown that PFOS is frequently detected in landfill leachate, often at high concentrations. nih.govrsc.orgcswab.org The composition and concentration of PFAS in leachate can vary depending on the age of the landfill and the types of waste it contains. nih.gov Although some modern landfills have systems to collect and treat leachate, these treatments are not always effective at removing persistent compounds like PFOS. swana.org Therefore, the discharge of treated or untreated leachate into the environment can be a significant pathway for PFOS contamination of groundwater and surface water. epa.govrsc.org

Waste disposal through incineration is another potential source of environmental emissions. While high-temperature incineration is considered a potential method for the destruction of PFAS, there are concerns about the formation of harmful byproducts and the potential for incomplete combustion, which could release PFAS or their degradation products into the atmosphere. nih.govepa.gov Volatile PFAS can also be emitted directly into the air from landfills. nih.gov The management of solid waste containing PFOS, whether through landfilling or incineration, presents a cyclical problem, as these methods can re-release the compounds into the environment. nih.gov

Table 2: Reported Concentrations of Perfluorooctanesulfonate (PFOS) in Landfill Leachate

| Location/Study | Concentration Findings |

|---|---|

| Municipal Landfill (unspecified location) | Concentrations increased by a factor of 2-10 during a specific period, with total PFAS reaching ~36 µg/L. nih.govcswab.org |

| U.S. Landfills (18 sites) | Mean total PFAS concentrations ranged from 9,400–11,200 ng/L. swana.org |

| Municipal Solid Waste (MSW) Leachate | Median total PFAS concentration of 10,000 ng/L. nih.gov |

| Construction and Demolition Debris (CDD) Leachate | Median total PFAS concentration of 6,200 ng/L. nih.gov |

| Municipal Solid Waste Incineration (MSWI) Ash Leachate | Median total PFAS concentration of 1,300 ng/L. nih.gov |

Ecotoxicological Implications of Perfluorooctanesulfonate

Methodological Approaches in Ecotoxicological Assessments

The assessment of the ecological risks associated with perfluorooctanesulfonate (B1231939) (PFOS) involves a multi-faceted approach, integrating laboratory experiments, field observations, and the development of toxicity benchmarks. These methods are crucial for understanding the potential harm PFOS poses to various ecosystems.

Laboratory-Based Investigations with Controlled Exposures

Laboratory studies are fundamental to determining the direct toxic effects of PFOS on organisms under controlled conditions. These investigations typically involve exposing selected species to varying concentrations of PFOS to establish dose-response relationships and identify specific toxicological endpoints.

For instance, standardized tests are used to measure the impact of PFOS on different organisms. In these tests, factors such as survival, growth, and reproduction are monitored. A significant portion of the available toxicity data for PFOS comes from such laboratory-based acute and chronic exposure scenarios. itrcweb.orgnih.gov These studies have been instrumental in understanding the compound's toxicity, with a large body of research focusing on PFOS and perfluorooctanoic acid (PFOA) compared to other per- and polyfluoroalkyl substances (PFAS). researchgate.netyoutube.com

Challenges in these assessments include the need to consider the toxicity of PFAS mixtures, as these substances often co-occur in the environment. nih.gov Furthermore, the development of in vitro and in silico methods is being explored to efficiently assess the biological effects on a wider range of species. nih.gov

Field-Based Ecological Risk Assessments

While laboratory studies provide foundational data, field-based ecological risk assessments are essential for understanding the real-world impacts of PFOS. These assessments evaluate the exposure and potential effects of PFOS on ecosystems by analyzing its presence in various environmental compartments like water, sediment, and biota. integral-corp.com

Field studies are critical for validating and calibrating the predictions made from laboratory and desktop models. integral-corp.com They help in characterizing regional concentrations of PFOS, which is vital for distinguishing between background levels and site-specific contamination. integral-corp.com The process often involves a tiered approach, starting with a screening-level assessment and potentially moving to a more detailed baseline ecological risk assessment if initial screening values are exceeded. osd.mil

A significant challenge in field assessments is the need for more robust sediment toxicity studies to develop reliable sediment quality guidelines. integral-corp.com Additionally, understanding the combined effects of PFOS with other environmental stressors, such as temperature and food availability, is an area requiring further research. integral-corp.com

Development of Toxicity Reference Values (TRVs) for Ecological Receptors

Toxicity Reference Values (TRVs) are crucial for ecological risk assessment as they represent concentrations of a substance below which adverse effects on ecological receptors are unlikely to occur. These values are derived from toxicological data obtained from laboratory studies and are used as benchmarks in risk assessments.

For PFOS, TRVs have been developed for a variety of ecological receptors, including aquatic and terrestrial organisms. For example, a screening plant value (SPV) protective of aquatic algae and macrophytes has been calculated as 2.3 mg PFOS/L, while a secondary chronic value protective of aquatic organisms is 1.2 µg PFOS/L. nih.govresearchgate.net For fish, a tissue-based TRV has been determined to be 87 mg PFOS/kg wet weight. nih.govresearchgate.net

The development of TRVs is an ongoing process, with efforts to refine these values as more toxicological data becomes available. osd.mil These values are essential for screening-level ecological risk assessments at contaminated sites and help in making informed risk management decisions. osd.mil It is important to note that these TRVs are intended for screening purposes and not as default cleanup values. osd.mil

Perfluorooctanesulfonate Interactions with Aquatic Organisms

Perfluorooctanesulfonate (PFOS) has been shown to have significant interactions with a wide range of aquatic organisms, from primary producers like algae to higher trophic level species such as fish. Its persistence and bioaccumulative properties lead to its presence and potential for adverse effects throughout aquatic food webs.

Effects on Aquatic Algae and Macrophytes

Aquatic algae and macrophytes, as the base of most aquatic food webs, are critical to ecosystem health. Studies have shown that PFOS can inhibit the growth of various algae species. For instance, PFOS exposure has been found to reduce chlorophyll-a content, which is a key indicator of photosynthetic activity and algal health. researchgate.net

In a study involving the green alga Pseudokirchneriella subcapitata, the combined toxicological effects of PFOS and another compound on the growth rate were observed to be antagonistic. nih.gov Research on two other green microalgae, Chlorella vulgaris and Scenedesmus obliquus, revealed that increasing concentrations of a PFOS and PFOA mixture led to decreased cell viability, total chlorophyll (B73375) content, and protein content, with Scenedesmus obliquus showing greater sensitivity. mdpi.comnih.gov Specifically, the 96-hour EC50 values of PFOA for Chlorella pyrenoidosa and Selenastrum capricornutum were determined to be 207.46 mg/L and 190.99 mg/L, respectively. researchgate.net

To protect these primary producers, a screening plant value (SPV) for PFOS has been calculated at 2.3 mg/L. nih.gov This value serves as a benchmark to assess potential risks to aquatic plant life.

Impacts on Fish and Invertebrate Species

Invertebrates: Aquatic invertebrates exhibit varying sensitivities to PFOS. For the green mussel (Perna viridis), the 96-hour median lethal concentration (LC50) was found to be 68.3 mg/L, with exposure leading to oxidative stress. nih.gov In the case of the freshwater clam Corbicula fluminea, PFOS exposure resulted in decreased filtration rates and significant changes in antioxidant enzyme activity. nih.govencyclopedia.pub The zebra mussel (Dreissena polymorpha) has shown high genotoxicity from PFOS, which increases with both concentration and exposure time. nih.govencyclopedia.pub

Different life stages of the same species can also exhibit different sensitivities. For example, the glochidia (larval stage) of the fatmucket mussel (Lampsilis siliquoidea) are 8 to 25 times more sensitive to PFOS than juveniles. nih.govencyclopedia.pub Dose-dependent effects have also been observed in Daphnia magna, including increased heart rate, reduced length, and inhibited reproduction. nih.gov For the green neon shrimp (Neocaridina denticulata), the 96-hour LC50 for PFOS was 10 mg/L. nih.gov

Fish: PFOS is known to bioaccumulate in fish, and its toxic effects have been well-documented. nih.gov Studies on zebrafish (Danio rerio) have demonstrated that PFOS can reduce the survival of embryos and larvae. frontiersin.org Exposure to PFOS has also been linked to increased apoptosis (programmed cell death) in zebrafish larvae. nih.gov Furthermore, PFOS can cause oxidative damage in fish. frontiersin.org To safeguard fish populations, a tissue-based Toxicity Reference Value (TRV) of 87 mg PFOS/kg wet weight has been established. nih.gov

Perfluorooctanesulfonate Interactions with Terrestrial and Avian Species

The environmental persistence of potassium perfluorooctanesulfonate (PFOS) leads to its interaction with a variety of terrestrial and avian species. These interactions have been the subject of numerous ecotoxicological studies to determine the potential adverse effects on these organisms.

Avian Ecotoxicity Studies

Laboratory and field studies have demonstrated the potential for PFOS to cause adverse effects in avian species. researchgate.net Research has focused on reproductive effects, developmental toxicity, and bioaccumulation in various bird species.

In laboratory settings, studies on mallard ducks (Anas platyrhynchos) and northern bobwhite quail (Colinus virginianus) have been conducted to evaluate the toxicity of PFOS. psu.edu For adult mallards, no treatment-related mortalities or significant effects on body weight were observed at a certain dietary concentration, establishing a No-Observed-Adverse-Effect Level (NOAEL). psu.edu However, at higher concentrations, treatment-related mortalities were observed. psu.edu In northern bobwhite quail, no treatment-related mortality or overt signs of toxicity were observed at the tested concentrations in a pilot study. psu.edu A definitive study on quail, however, identified a Lowest-Observed-Adverse-Effect Level (LOAEL) based on statistically significant effects on reproduction. psu.edu

A study comparing the sensitivity of great cormorants (Phalacrocorax carbo sinensis), herring gulls (Larus argentatus), and chickens (Gallus gallus domesticus) to in ovo exposure to PFOS found that chickens were the most sensitive, with a 50% reduction in embryo survival at a specific dose. nih.gov The great cormorant was the least sensitive species. nih.gov These findings highlight that there are species-specific differences in sensitivity to PFOS, which is an important consideration for wildlife risk assessment. nih.gov

Maternal transfer of PFOS to eggs is a significant exposure route for avian embryos. nih.govoup.com A systematic review and meta-analysis found that across various bird species, the concentration of per- and polyfluoroalkyl substances (PFAS), including PFOS, was higher in offspring than in their mothers, indicating significant maternal transfer. nih.gov This can lead to developmental toxicity and affect the long-term fitness of individuals. researchgate.net

Field studies have detected PFOS in the eggs and tissues of various wild bird species, sometimes at concentrations that are among the highest ever reported. researchgate.net For instance, high concentrations of PFOS were found in the eggs of great tits (Parus major), blue tits (Cyanistes caeruleus), and northern lapwings (Vanellus vanellus) near a fluorochemical plant. researchgate.net

The following table summarizes key findings from avian ecotoxicity studies on PFOS:

| Species | Exposure Type | Key Findings | Reference |

| Mallard Duck (Anas platyrhynchos) | Dietary | NOAEL established at a certain concentration; mortality at higher concentrations. | psu.edu |

| Northern Bobwhite Quail (Colinus virginianus) | Dietary | LOAEL for reproductive effects established. | psu.edu |

| Chicken (Gallus gallus domesticus) | In ovo injection | Most sensitive species in a comparative study, with 50% reduced embryo survival at 8.5 μg/g egg. | nih.gov |

| Herring Gull (Larus argentatus) | In ovo injection | Intermediate sensitivity compared to chicken and great cormorant. | nih.gov |

| Great Cormorant (Phalacrocorax carbo sinensis) | In ovo injection | Least sensitive species in a comparative study. | nih.gov |

| Japanese Quail (Coturnix japonica) | Dietary | Chronic exposure to PFOS significantly decreased chick survivability. | serdp-estcp.mil |

| Great Tit (Parus major), Blue Tit (Cyanistes caeruleus), Northern Lapwing (Vanellus vanellus) | Environmental | High concentrations of PFOS found in eggs near a fluorochemical plant. | researchgate.net |

Terrestrial Invertebrate and Plant Ecotoxicity

The impact of PFOS on terrestrial invertebrates and plants is a growing area of research, as soil acts as a significant reservoir for these persistent chemicals. mdpi.com

Studies on terrestrial invertebrates have shown that the toxicity of PFAS, including PFOS, can vary depending on the species and the specific compound. For the earthworm Eisenia fetida, exposure to PFOS did not cause DNA damage in one study, while another found that all concentrations of PFOS caused DNA damage. mdpi.com The toxicity of different PFAS to Eisenia fetida was found to vary, with PFOS being more toxic than some shorter-chain PFAS. mdpi.com

Research on soil ecosystems has indicated that PFAS can alter soil structure and the function of microbial communities. nih.gov PFOS has been shown to negatively affect water-stable aggregates in soil, which could be related to shifts in microbial populations. researchgate.nethep.com.cn It can also inhibit soil respiration. hep.com.cnbiorxiv.org The presence of PFAS has been found to affect the abundance of soil bacteria and fungi. hep.com.cn

In terrestrial plants, PFOS has not been found to have an obvious adverse effect on the seed germination of species like lettuce (Lactuca sativa), pakchoi (Brassica rapa chinensis), and cucumber (Cucumis sativus). nih.gov However, root elongation was found to be a more sensitive endpoint. nih.gov Based on the 5-day median effective concentration (EC50) for root elongation, the sensitivity of the tested plants to PFOS was in the order of lettuce > pakchoi > cucumber. nih.gov

Screening benchmarks for the protection of terrestrial plants and soil invertebrates have been determined. For terrestrial plants, a benchmark of 1.5 mg PFOS/kg dry weight (dw) soil has been suggested, and for soil invertebrates like earthworms, the benchmark value is 39 mg PFOS/kg dw soil. researchgate.net

The following table summarizes key findings from terrestrial invertebrate and plant ecotoxicity studies on PFOS:

| Organism | Endpoint | Key Findings | Reference |

| Earthworm (Eisenia fetida) | DNA Damage | Conflicting results; one study found no damage, another found damage at all concentrations. | mdpi.com |

| Soil Microorganisms | Community Structure and Function | PFOS negatively affects water-stable aggregates and can inhibit soil respiration. | researchgate.nethep.com.cnbiorxiv.org |

| Lettuce (Lactuca sativa) | Root Elongation | Most sensitive plant species tested, with a 5-day EC50 indicating higher toxicity compared to other tested plants. | nih.gov |

| Pakchoi (Brassica rapa chinensis) | Root Elongation | Intermediate sensitivity to PFOS compared to lettuce and cucumber. | nih.gov |

| Cucumber (Cucumis sativus) | Root Elongation | Least sensitive plant species tested for root elongation. | nih.gov |

Relative Ecotoxicity of Perfluorooctanesulfonate Compared to Other Per- and Polyfluoroalkyl Substances in Ecological Systems

The ecotoxicity of PFOS is often compared to other PFAS compounds to understand their relative risks in the environment. A general trend observed across multiple studies is that long-chain PFAS, like PFOS, are generally more toxic and bioaccumulative than short-chain PFAS. mdpi.combison-m.orgresearchgate.net

In avian species, toxicity estimates based on laboratory experiments suggest that perfluoroalkane sulfonic acids (PFSAs) such as PFOS tend to bioaccumulate faster and be more toxic than perfluoroalkyl carboxylic acids (PFCAs) like perfluorooctanoic acid (PFOA). bison-m.org A comparative study on the developmental toxicity of PFOS and PFOA in three bird species found that PFOA was more toxic than PFOS in reducing embryo survival in chickens. nih.gov However, it is generally assumed that longer-chained sulfonated PFAS like PFOS are both more bioaccumulative and toxic than shorter-chained and carboxylated PFAS. researchgate.net

For terrestrial invertebrates, studies have also shown that long-chain PFAS are generally more toxic. For instance, in the earthworm Eisenia fetida, the toxicity of several PFAS was ranked, indicating that PFOS was more toxic than some shorter-chain alternatives. mdpi.com PFOS has also been shown to be more toxic than PFOA to several freshwater invertebrate species. nih.gov

In soil ecosystems, different PFAS can have varying impacts. While some studies suggest that PFOS has a larger effect on certain soil properties like water-stable aggregates, other shorter-chain PFAS like perfluorobutanesulfonic acid (PFBS) may have a more significant impact on processes like soil respiration and litter decomposition. hep.com.cn This suggests that the relative toxicity can be endpoint-specific. Research has also indicated that PFAS with sulfonic groups and longer chains exhibit higher toxicity to soil microbial activities. biorxiv.org

A study on the aquatic invertebrate Daphnia magna found that the toxicity of long-chained PFOA and PFOS was generally stronger than that of short-chained PFBS and perfluorobutanoic acid (PFBA), with PFOS being the most toxic. mdpi.com

The following table provides a comparative overview of the ecotoxicity of PFOS relative to other PFAS:

| Organism/System | Comparison | Key Findings | Reference |

| Avian Species | PFOS vs. PFOA | PFOA was more toxic in reducing embryo survival in chickens. However, PFOS is generally considered more bioaccumulative and toxic. | nih.govbison-m.orgresearchgate.net |

| Terrestrial Invertebrates (Eisenia fetida) | Long-chain vs. Short-chain PFAS | Long-chain PFAS like PFOS are generally more toxic than short-chain alternatives. | mdpi.com |

| Freshwater Invertebrates | PFOS vs. PFOA | PFOS was more toxic than PFOA for all four species tested. | nih.gov |

| Soil Ecosystems | PFOS vs. PFBS | PFOS had a larger effect on water-stable aggregates, while PFBS had a more remarkable impact on soil respiration and litter decomposition. | hep.com.cn |

| Soil Microbial Activities | Sulfonic vs. Carboxylic, Long vs. Short Chain | PFAS with sulfonic groups and longer chains had higher toxicity. | biorxiv.org |

| Aquatic Invertebrates (Daphnia magna) | Long-chain vs. Short-chain PFAS | Long-chain PFAS (PFOS, PFOA) were more toxic than short-chain PFAS (PFBS, PFBA), with PFOS being the most toxic. | mdpi.com |

Advanced Analytical Methodologies for Perfluorooctanesulfonate in Environmental Matrices

Sample Preparation Techniques for Diverse Environmental Media

Effective sample preparation is the cornerstone of reliable PFOS analysis. The primary objectives are to isolate PFOS from the sample matrix, concentrate it to detectable levels, and remove interfering substances that could compromise the accuracy of the results.

The choice of extraction method is highly dependent on the nature of the environmental sample.

Water: For aqueous samples such as drinking water, groundwater, and surface water, Solid-Phase Extraction (SPE) is the most widely employed technique. organomation.comresearchgate.net This method involves passing the water sample through a cartridge containing a solid sorbent material that selectively retains PFOS and other per- and polyfluoroalkyl substances (PFAS). organomation.com Weak anion exchange (WAX) resins are commonly used for this purpose to effectively capture a broad range of PFAS, including both long- and short-chain compounds. chromatographyonline.com The retained PFOS is then eluted from the cartridge with a small volume of an appropriate solvent, thereby concentrating the analyte. organomation.com

Soil and Sediment: The extraction of PFOS from solid matrices like soil and sediment requires more vigorous methods to release the compound from the solid particles. Solid-liquid extraction (SLE) is a common approach where the sample is mixed with a solvent, such as methanol (B129727) or acetonitrile, to dissolve the PFOS. researchgate.netdspsystems.eu Other techniques include pressurized liquid extraction (PLE), which uses elevated temperatures and pressures to enhance extraction efficiency. eeer.org Following extraction, a clean-up step, often involving SPE, is necessary to remove co-extracted interfering compounds. researchgate.net

Biota: Analyzing PFOS in biological tissues is particularly challenging due to the high content of lipids and other potential interferences. osd.mil Extraction from biota often involves initial homogenization of the tissue followed by extraction with a solvent or a solvent mixture. osd.mil Techniques like ion-pair extraction (IPE) have been utilized, where a counter-ion is added to form a neutral ion pair with the anionic PFOS, facilitating its extraction into an organic solvent. dspsystems.eu Subsequent clean-up steps are crucial to remove fats and other co-extractives that can interfere with the analysis. researchgate.netosd.mil

| Matrix | Primary Extraction Technique | Key Considerations |

| Water | Solid-Phase Extraction (SPE) | Use of weak anion exchange (WAX) sorbents is common. chromatographyonline.com |

| Soil/Sediment | Solid-Liquid Extraction (SLE), Pressurized Liquid Extraction (PLE) | Requires vigorous extraction and subsequent clean-up. researchgate.neteeer.org |

| Biota | Solid-Liquid Extraction (SLE), Ion-Pair Extraction (IPE) | Significant clean-up required to remove lipids and other interferences. dspsystems.euosd.mil |

A significant challenge in PFOS analysis is the potential for background contamination, as PFAS are ubiquitous in many laboratory materials. chromtech.comtheanalyticalscientist.com Strict protocols are essential to minimize this risk.

Use of PFAS-Free Materials: All materials that come into contact with the sample, from collection containers to laboratory apparatus, must be free of PFAS. organomation.com This often involves using polypropylene (B1209903) or high-density polyethylene (B3416737) (HDPE) containers instead of those made with polytetrafluoroethylene (PTFE), a common source of contamination. chromtech.comitrcweb.org

Instrumental Modifications: Components within the analytical instruments themselves, such as tubing and filters in high-performance liquid chromatography (HPLC) systems, can be a source of PFAS contamination. chromtech.comazom.com Replacing PTFE components with materials like polyetheretherketone (PEEK) is a common practice. azom.com The use of a "delay column" can also help to chromatographically separate background PFAS contamination from the analytes of interest in the sample. chromatographyonline.com

Matrix Effects: Co-extracted substances from the sample matrix can either suppress or enhance the instrument's response to PFOS, leading to inaccurate quantification. acs.org This is a particular concern in complex matrices like biota, where bile acids can interfere with the analysis. itrcweb.org Thorough clean-up procedures, such as the use of graphitized carbon sorbents, are employed to remove these interfering compounds. researchgate.net

Chromatographic and Spectrometric Detection Techniques

Following sample preparation, highly sensitive and specific instrumental techniques are required for the detection and quantification of PFOS.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the targeted analysis of PFOS. chromatographyonline.comacs.org This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In this method, the sample extract is injected into an LC system where PFOS is separated from other compounds based on its chemical properties. The separated compounds then enter the mass spectrometer, where they are ionized. The mass spectrometer is set to specifically monitor for the precursor ion of PFOS and its characteristic product ions, a process known as multiple reaction monitoring (MRM). This high degree of specificity allows for accurate quantification of PFOS even at very low concentrations (parts per trillion). chromtech.com

While LC-MS/MS is excellent for quantifying known compounds, high-resolution mass spectrometry (HRMS) offers the capability for non-targeted analysis. HRMS instruments can measure the mass of ions with very high accuracy, which allows for the determination of the elemental composition of an unknown compound. This is particularly useful for identifying new or unexpected PFAS transformation products in the environment.

Although PFOS itself is not volatile, some of its precursor compounds are. Gas chromatography-mass spectrometry (GC/MS) can be used for the analysis of these volatile precursors. In this technique, the sample is introduced into a gas chromatograph, where volatile compounds are separated based on their boiling points and interactions with the chromatographic column. The separated compounds are then detected by a mass spectrometer.

Isotope Dilution Mass Spectrometry in Perfluorooctanesulfonate (B1231939) Analysis

Isotope dilution mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the preferred and most robust method for the analysis of perfluorooctanesulfonate in environmental and biological samples. nih.govlimno.com This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of PFOS typically found in the environment. nih.gov The core principle of isotope dilution involves the addition of a known amount of an isotopically labeled internal standard, such as ¹³C₄-PFOS or ¹³C₈-PFOS, to the sample at the beginning of the analytical process. nih.govrsc.orgmdpi.com

This labeled standard is chemically identical to the native PFOS but has a different mass due to the incorporation of heavy isotopes. By comparing the response of the native analyte to the labeled standard, the concentration of PFOS in the original sample can be accurately determined. limno.com A significant advantage of this approach is its ability to compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, as both the analyte and its labeled counterpart are affected similarly. nih.gov This ensures a high degree of accuracy and precision in the final measurement. limno.com

The use of isotope dilution with LC-MS/MS has been successfully applied to a variety of matrices, including water, soil, sediment, biosolids, and biological tissues like fish. nih.govmvcommission.orgdtic.mil For instance, a method involving simple liquid extraction by sonication followed by direct determination using LC-MS/MS has been developed for fish samples, demonstrating good linearity and low limits of detection. nih.gov

Table 1: Key Aspects of Isotope Dilution Mass Spectrometry for PFOS Analysis

| Feature | Description |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standards | Isotopically labeled PFOS (e.g., ¹³C₄-PFOS, ¹³C₈-PFOS) |

| Principle | Addition of a known amount of labeled standard to the sample to correct for analytical variability. |

| Advantages | High accuracy, precision, sensitivity, and correction for matrix effects. nih.govlimno.com |

| Applications | Water, soil, sediment, biosolids, fish tissue. nih.govmvcommission.orgdtic.mil |

Method Validation and Quality Control in Perfluorooctanesulfonate Research

Rigorous method validation and stringent quality control (QC) measures are paramount in PFOS research to ensure the reliability, accuracy, and comparability of analytical data. nih.govmdpi.comdtic.mildiva-portal.org The validation process typically assesses several key parameters, including linearity, accuracy, precision, reproducibility, and stability. mdpi.comnih.govyoutube.com

Linearity is established by analyzing a series of calibration standards to demonstrate a proportional relationship between the instrument response and the concentration of the analyte. youtube.com Accuracy is often evaluated by analyzing standard reference materials (SRMs) with certified concentrations of PFOS or by performing spike recovery experiments, where a known amount of PFOS is added to a sample matrix and the recovery is measured. youtube.com Precision, which reflects the reproducibility of the method, is determined by analyzing replicate samples and is often expressed as the relative standard deviation (RSD). youtube.com

Quality control practices are integrated throughout the analytical process. This includes the analysis of method blanks to check for contamination, laboratory control samples to monitor the performance of the method, and matrix spikes to assess the effect of the sample matrix on the analytical results. limno.com For instance, in a validated method for PFOS in human plasma, the accuracy and precision were found to be within acceptable limits, with good reproducibility. mdpi.comnih.gov Similarly, a study on waterproof sunscreens compared different sample preparation methods to find the most effective one, highlighting the importance of optimizing the entire analytical workflow. eeer.org

The development and adherence to standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA) in collaboration with the Department of Defense (DoD), are crucial for ensuring data quality and consistency across different laboratories and studies. dtic.milepa.gov

Table 2: Key Parameters in Method Validation for PFOS Analysis

| Parameter | Description |

| Linearity | Demonstrates a proportional response of the instrument to analyte concentration. youtube.com |

| Accuracy | The closeness of a measured value to a known or accepted value, often assessed with SRMs or spike recoveries. youtube.com |

| Precision | The reproducibility of measurements, typically expressed as relative standard deviation (RSD). youtube.com |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively measured with acceptable precision and accuracy. diva-portal.org |

Emerging Analytical Technologies for Perfluorooctanesulfonate Detection

While isotope dilution LC-MS/MS remains the gold standard, the scientific community is actively exploring and developing new analytical technologies to address the challenges associated with the vast number of per- and polyfluoroalkyl substances (PFAS) and to provide more comprehensive and rapid screening methods. dtic.milyoutube.comtandfonline.comrsc.orgdiva-portal.orgresearchgate.net

Total Oxidizable Precursor (TOP) Assay

The Total Oxidizable Precursor (TOP) assay is a powerful tool used to estimate the concentration of unknown PFAS precursors that can be transformed into perfluoroalkyl acids (PFAAs), including PFOS, through oxidation. nih.govwikipedia.orgnih.gov This method involves treating a sample with a strong oxidizing agent, typically heat-activated persulfate, to convert a wide range of precursor compounds into terminally stable PFAAs that can then be measured using conventional targeted methods like LC-MS/MS. nih.govalsglobal.com

The TOP assay provides a more complete picture of the total PFAS burden in a sample by accounting for compounds that would otherwise go undetected. nih.gov Research has shown that the TOP assay can significantly increase the measured concentrations of PFAAs in various matrices, such as aqueous film-forming foam (AFFF) and contaminated soil. nih.gov However, it is important to note that the conversion efficiency of different precursors can vary, and some may not be fully oxidized, leading to a potential underestimation of the total precursor concentration. nih.govresearchgate.net Therefore, the TOP assay is considered a semi-quantitative method for estimating oxidizable precursors. researchgate.net

Table 3: Overview of the Total Oxidizable Precursor (TOP) Assay

| Aspect | Description |

| Principle | Oxidative conversion of PFAS precursors to measurable perfluoroalkyl acids (PFAAs). nih.govwikipedia.org |

| Oxidant | Typically heat-activated persulfate. alsglobal.com |

| Purpose | To estimate the total concentration of oxidizable PFAS precursors in a sample. nih.gov |

| Application | Water, soil, AFFF, and other environmental matrices. nih.govnih.gov |

| Limitation | Semi-quantitative due to variable conversion efficiencies of different precursors. researchgate.net |

Particle Induced Gamma Emission (PIGE)

Particle-Induced Gamma-ray Emission (PIGE) is an emerging, non-destructive analytical technique that offers a rapid screening method for total fluorine content in a sample. diva-portal.orgtamu.eduaiche.organsto.gov.au This ion beam analysis technique involves bombarding a sample with a beam of charged particles, typically protons. tamu.eduansto.gov.au This interaction excites the nuclei of the atoms in the sample, causing them to emit characteristic gamma-rays upon de-excitation. tamu.eduansto.gov.au

Table 4: Characteristics of Particle Induced Gamma Emission (PIGE) for Fluorine Analysis

| Feature | Description |

| Technique | Ion Beam Analysis (IBA). tamu.edu |

| Principle | Bombardment of a sample with charged particles (protons) to induce the emission of characteristic gamma-rays from fluorine atoms. tamu.eduansto.gov.au |

| Measurement | Total fluorine content. digitellinc.com |

| Advantages | Rapid, non-destructive screening method. tamu.eduaiche.org |

| Limitation | Does not identify specific PFAS compounds. diva-portal.org |

Remediation and Treatment Technologies for Perfluorooctanesulfonate Contamination

Ex Situ Treatment Approaches for Perfluorooctanesulfonate (B1231939) in Aqueous Systems

A variety of technologies have been developed and tested for the removal and destruction of PFOS from water sources. These methods can be broadly categorized into adsorption technologies, membrane filtration, and advanced oxidation processes. Each approach has its own set of advantages and limitations depending on the specific conditions of the contamination.

Adsorption Technologies

Adsorption is a widely studied and applied method for PFOS remediation, capitalizing on the chemical's tendency to adhere to solid surfaces. epa.gov This process involves the accumulation of PFOS molecules at the interface between a liquid (contaminated water) and a solid adsorbent material. epa.gov

Granular activated carbon (GAC) is a highly porous material with a large surface area, making it an effective adsorbent for a range of organic contaminants, including PFOS. epa.govepa.gov GAC is produced from carbon-rich organic materials like wood, coal, and lignite. epa.govepa.gov Its effectiveness in removing PFOS from drinking water has been demonstrated when used in a flow-through filter system after the removal of particulate matter. epa.gov

The performance of GAC for PFOS removal is influenced by several factors, including the type of carbon used, the depth of the carbon bed, the water flow rate, temperature, and the presence of other organic matter and contaminants. epa.govepa.gov Research has shown that GAC is particularly effective for longer-chain PFAS like PFOS. epa.govepa.gov However, the presence of natural organic matter can lead to fouling of the GAC surface, potentially reducing its adsorption capacity over time. researchgate.net Studies have shown that even after extended periods of operation, GAC can still achieve significant removal of PFOS, with removal rates of 40-55% observed in some cases. researchgate.net The primary mechanism for PFOS removal by GAC is adsorption, with both hydrophobic and electrostatic interactions playing a role. nih.gov

| Factor | Influence on GAC Performance for PFOS Removal |

| Carbon Type | Re-agglomerated bituminous coal-based GACs often show better performance due to optimized transport pores. generalcarbon.com |

| Bed Depth & Contact Time | Longer empty bed contact time (EBCT) generally leads to higher removal efficiency. researchgate.net |

| Flow Rate | Lower flow rates can increase contact time and improve removal. researchgate.net |

| Water Chemistry | Higher ionic strength and the presence of cations like Ca2+ can enhance adsorption. researchgate.net |

| Co-contaminants | The presence of natural organic matter can compete with PFOS for adsorption sites and foul the GAC surface. researchgate.netnih.gov |

Ion exchange resins (IXR) present a promising alternative to GAC for PFOS removal, often demonstrating higher efficiency, especially for shorter-chain PFAS. researchgate.netnih.gov IXR are polymers that can exchange their mobile ions for ions of a similar charge from the surrounding solution. Anion exchange resins are particularly effective for the negatively charged PFOS molecule. rsc.org

Studies have shown that certain strong base anion exchange resins can achieve high removal rates for PFOS, with some porous-type resins demonstrating up to 99.9% effectiveness. researchgate.net The mechanisms driving PFOS uptake by IX resins include electrostatic interactions, hydrophobic effects, and diffusion. nih.gov Polystyrene-based resins tend to be more effective than polyacrylic-based resins due to their increased hydrophobicity. researchgate.net IXR can offer up to ten times the capacity of activated carbon for many PFAS compounds and require a lower empty bed contact time. nxedge.io

| Resin Type | PFOS Removal Efficiency | Key Findings |

| Strong Base Anion Exchange Resins (Porous-type) | Up to 99.9% | High reaction rate and effectiveness. researchgate.net |

| Polystyrene-based Resins | High | Greater hydrophobicity leads to better removal compared to polyacrylic-based resins. researchgate.net |

| Commercially Available IX Resins | Isotherm uptake capacity can reach up to 5 mmol/g. nih.gov | Effective for both long and short-chain PFAS. researchgate.net |

Membrane Filtration Techniques (e.g., Nanofiltration)

Membrane filtration, particularly nanofiltration (NF), is a pressure-driven process that uses semi-permeable membranes to separate contaminants from water. crystalquest.com NF membranes have pore sizes typically ranging from 1 to 10 nanometers, which allows them to effectively remove molecules larger than their pores, including PFOS. crystalquest.com

The removal of PFOS by nanofiltration is achieved through a combination of size exclusion and electrostatic repulsion. crystalquest.com Since many PFAS compounds, including PFOS, are negatively charged in water, they are repelled by the often negatively charged surface of the NF membrane. crystalquest.com Research indicates that nanofiltration can achieve PFOS rejection rates of over 90%, and in some cases, exceeding 99%. crystalquest.commemberclicks.net The effectiveness of PFOS removal can be influenced by factors such as the specific membrane used, water chemistry, and the presence of other substances. crystalquest.com For instance, an increase in calcium ion concentration has been shown to enhance PFOS rejection by NF membranes. researchgate.net While highly effective, a key challenge with membrane filtration is the management of the resulting concentrate stream, which contains elevated levels of the removed contaminants. memberclicks.netamtaorg.com

| Membrane Type | PFOS Rejection Rate | Influencing Factors |

| Nanofiltration (NF) | >90% to >99% | Membrane pore size, surface charge, water chemistry (e.g., presence of Ca2+), operating pressure. crystalquest.commemberclicks.netresearchgate.net |

| Reverse Osmosis (RO) | Often >99% | Tighter membrane pores lead to higher rejection rates compared to NF. epa.govamtaorg.com |

Advanced Oxidation Processes (AOPs) for Perfluorooctanesulfonate Destruction

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). However, for the highly stable PFOS molecule, direct oxidation at an anode surface is a more prominent destruction mechanism than reaction with hydroxyl radicals. acs.org

Electrochemical oxidation (EO) is an AOP that has shown significant promise for the destructive treatment of PFOS. nih.govswana.org This technology utilizes an electric current passed through an electrochemical cell to oxidize pollutants at the anode. epa.gov A key advantage of EO is its ability to operate at ambient conditions without the need for additional chemical oxidants. epa.gov

The effectiveness of EO is highly dependent on the anode material. nih.gov Boron-doped diamond (BDD) and Magnéli phase titanium suboxide (e.g., Ti₄O₇) are two of the most effective anode materials for PFOS degradation. nih.govmdpi.comdtic.mil These materials have a high oxygen evolution overpotential, which favors the direct electron transfer from the PFOS molecule to the anode, initiating its degradation. nih.govunl.edu The degradation of PFOS via EO involves the cleavage of the sulfonate head group, followed by a series of reactions that break down the carbon-fluorine chain. nih.govfrontiersin.org Studies have demonstrated high removal efficiencies for PFOS using EO, with some reporting over 96% removal from concentrated waste streams and degradation to non-detectable levels in pilot-scale studies. mdpi.comresearchgate.net

| Anode Material | PFOS Degradation Efficiency | Key Findings |

| Boron-Doped Diamond (BDD) | High | High oxygen evolution overpotential facilitates direct electron transfer. nih.govmdpi.com |

| Magnéli Phase Ti₄O₇ | High (e.g., 75% in 30 min at 10 mA/cm²) | Cost-effective, durable, and environmentally friendly. dtic.millidsen.com |

| Zr-PbO₂ film | 97% removal of PFOA reported (PFOS data may vary) | Demonstrates high efficiency for PFAAs. epa.gov |

Sonochemistry and Photolysis

Advanced Oxidation Processes (AOPs) like sonochemistry and photolysis are being explored for the degradation of PFOS. These technologies utilize highly reactive species to break down the stable PFOS molecule.

Sonochemistry: Sonolysis employs high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process creates localized hotspots with extremely high temperatures and pressures, leading to the thermal decomposition (pyrolysis) of PFOS at the bubble-water interface. rsc.orgnih.govresearchgate.netresearchgate.net

Research has shown that the effectiveness of sonochemical degradation of PFOS is highly dependent on the ultrasonic frequency. Mid-range frequencies, particularly around 400-500 kHz, have demonstrated higher degradation efficiencies compared to lower (e.g., 44 kHz) or very high (e.g., 1000 kHz) frequencies. rsc.orgresearchgate.netresearchgate.networldbiomarketinsights.com Studies have reported significant degradation rates, with up to 96.9% removal of PFOS at 400 kHz after four hours of treatment. rsc.orgresearchgate.netresearchgate.net Under optimal conditions, including appropriate power density, solution temperature, and pH, complete (100%) removal and high levels of mineralization (99%) of PFOS have been achieved. nih.gov However, the efficiency of sonolysis can be negatively impacted by the presence of other organic and inorganic compounds in the water, which can compete for the reactive sites at the bubble interface. nih.govnih.gov

Photolysis: Photolysis involves the use of light energy, typically ultraviolet (UV) light, to break down chemical compounds. The direct photolysis of PFOS is challenging due to its chemical inertness. battelle.org However, research has demonstrated successful photochemical degradation through the use of photocatalysts. For instance, up to 99% degradation of PFOS was achieved within 96 hours using 254 nm UV light in the presence of Fe(III)-loaded zeolites under acidic conditions. battelle.org In this process, the degradation is initiated by an electron transfer from the sulfonate group of the PFOS molecule to the iron catalyst. battelle.org